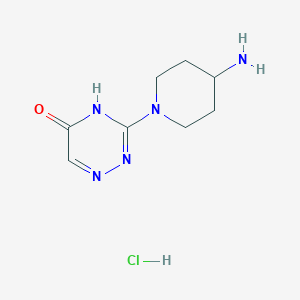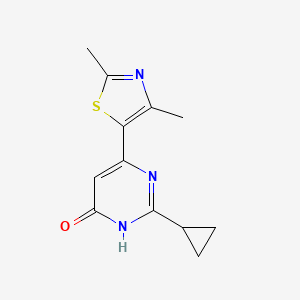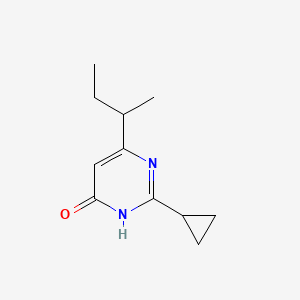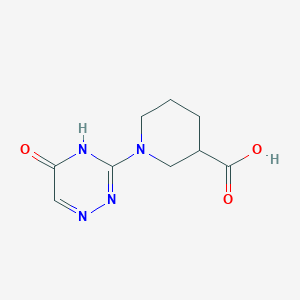
3-Nitro-8-(trifluoromethoxy)quinolin-4-ol
描述
3-Nitro-8-(trifluoromethoxy)quinolin-4-ol is a quinoline derivative characterized by the presence of a nitro group at the 3-position and a trifluoromethoxy group at the 8-position of the quinoline ring system
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Nitro-8-(trifluoromethoxy)quinolin-4-ol typically involves the nitration of 8-(trifluoromethoxy)quinolin-4-ol. This can be achieved by treating the starting material with a nitrating agent such as nitric acid in the presence of sulfuric acid under controlled temperature conditions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the nitration process.
化学反应分析
Types of Reactions: 3-Nitro-8-(trifluoromethoxy)quinolin-4-ol can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or nitrate derivatives.
Reduction: The nitro group can be reduced to an amine group, resulting in the formation of 3-amino-8-(trifluoromethoxy)quinolin-4-ol.
Substitution: The compound can participate in electrophilic substitution reactions, particularly at the positions ortho and para to the nitro group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Typical reducing agents include iron and hydrogen gas.
Substitution: Electrophilic substitution reactions may use reagents like bromine or iodine in the presence of a catalyst.
Major Products Formed:
Oxidation: Nitrosoquinoline and nitrate derivatives.
Reduction: Amines such as 3-aminoquinolin-4-ol derivatives.
Substitution: Bromo- or iodo-quinolines.
科学研究应用
3-Nitro-8-(trifluoromethoxy)quinolin-4-ol has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex quinoline derivatives.
Biology: The compound has been studied for its potential antimicrobial and antifungal properties.
Medicine: It is investigated for its potential use in developing new pharmaceuticals, particularly in the treatment of infections and inflammatory diseases.
Industry: Its unique chemical structure makes it useful in the development of advanced materials and chemical sensors.
作用机制
The mechanism by which 3-Nitro-8-(trifluoromethoxy)quinolin-4-ol exerts its effects involves its interaction with biological targets. The nitro group can act as an electrophile, reacting with nucleophilic sites in biomolecules. The trifluoromethoxy group enhances the compound's lipophilicity, allowing it to penetrate cell membranes more effectively. The molecular targets and pathways involved may include enzymes, receptors, and other proteins critical to cellular processes.
相似化合物的比较
3-Nitroquinolin-4-ol: Lacks the trifluoromethoxy group.
8-(Trifluoromethoxy)quinolin-4-ol: Lacks the nitro group.
3-Nitro-4-(trifluoromethoxy)benzamide: Similar structure but different functional groups.
Uniqueness: 3-Nitro-8-(trifluoromethoxy)quinolin-4-ol is unique due to the combination of the nitro and trifluoromethoxy groups on the quinoline ring, which imparts distinct chemical and biological properties compared to its analogs.
This compound's versatility and potential applications make it a valuable subject of study in various scientific disciplines. Its unique structure and reactivity profile offer opportunities for the development of new materials, pharmaceuticals, and chemical processes.
属性
IUPAC Name |
3-nitro-8-(trifluoromethoxy)-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F3N2O4/c11-10(12,13)19-7-3-1-2-5-8(7)14-4-6(9(5)16)15(17)18/h1-4H,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQBGFILCFMBZOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)OC(F)(F)F)NC=C(C2=O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F3N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-Bromo-7,8-dihydro-5H-pyrido[3,2-b]indol-9(6H)-one](/img/structure/B1487168.png)
![5-chloro-N-methyl-1H-thieno[2,3-c]pyrazol-3-amine](/img/structure/B1487171.png)










![6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide](/img/structure/B1487189.png)
